REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6](O)[C:5]([CH2:9][CH2:10][CH2:11][CH3:12])=[C:4]([CH3:13])[N:3]=1.P(Cl)(Cl)([Cl:16])=O>>[CH2:9]([C:5]1[C:6]([Cl:16])=[N:7][C:2]([NH2:1])=[N:3][C:4]=1[CH3:13])[CH2:10][CH2:11][CH3:12]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC1=NC(=C(C(=N1)O)CCCC)C
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Name
|
|
Quantity
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12 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
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Type
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CUSTOM
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Details
|
the residue was purified by silica gel column chromatography(n-hexane:ethyl acetate=2:1)
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Name
|
|
Type
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product
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Smiles
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C(CCC)C=1C(=NC(=NC1C)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |